molecular formula C8H11N3O B3284374 2-Amino-N-(pyridin-3-ylmethyl)acetamide CAS No. 784088-85-3

2-Amino-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B3284374
CAS No.: 784088-85-3
M. Wt: 165.19 g/mol
InChI Key: GVFXEJSBWKGENB-UHFFFAOYSA-N
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Description

Significance of Pyridine-Acetamide Scaffolds in Contemporary Chemical Research

Pyridine-acetamide scaffolds are structural motifs of considerable interest in medicinal chemistry due to their versatile biological activities. The pyridine (B92270) ring, a bioisostere of benzene (B151609), imparts unique properties such as improved water solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets. nih.govresearchgate.netnih.gov This nitrogen-containing heterocycle is a cornerstone in the design of numerous therapeutic agents. rsc.orgresearchgate.net When combined with an acetamide (B32628) group, the resulting scaffold possesses both hydrogen bond donors and acceptors, features that are critical for molecular recognition and binding to enzymes and receptors.

The adaptability of this scaffold allows for the synthesis of large libraries of compounds for screening against various diseases. nih.gov Research has demonstrated that derivatives of pyridine-acetamide exhibit a wide range of pharmacological effects, including antibacterial, antioxidant, anticancer, and antiviral properties. rsc.orgresearchgate.netresearchgate.net For instance, certain pyridine-acetamide hybrids have shown antibacterial efficacy comparable to the antibiotic azithromycin (B1666446) and significant antioxidant potential. researchgate.net In the realm of oncology, the introduction of pyridine moieties to existing scaffolds has been shown to improve anti-glioblastoma potency and central nervous system penetration. nih.gov This broad therapeutic potential underscores the continued importance of the pyridine-acetamide scaffold in the development of novel pharmaceuticals. researchgate.net

Overview of 2-Amino-N-(pyridin-3-ylmethyl)acetamide as a Subject of Academic Investigation

This compound serves as a quintessential model for the pyridine-acetamide class. While extensive research has focused on more complex derivatives, this foundational molecule provides a crucial starting point for understanding the core structure-activity relationships. Its architecture, featuring a primary amino group, an acetamide linker, and a pyridine ring, presents multiple sites for chemical modification, making it a valuable building block in synthetic chemistry.

Academic investigations, though not always centered on this specific molecule, often utilize it or its close analogs as precursors for more elaborate structures. It is recognized primarily as a key intermediate in the synthesis of compounds with potential therapeutic applications, including inhibitors of enzymes like Porcupine, which is implicated in Wnt signaling pathways relevant to cancer. nih.gov

Below is a table summarizing the key physicochemical properties of a closely related analog, highlighting the characteristics inherent to this molecular class.

PropertyValue
Molecular FormulaC₈H₁₁N₃O
Molecular Weight165.19 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds2
(Data for the isomeric compound 2-[(pyridin-3-ylmethyl)amino]acetamide)

Foundational Research on the Compound's Molecular Architecture and Potential

The molecular architecture of this compound is defined by the spatial arrangement of its three key components: the pyridine ring, the methylacetamide linker, and the terminal amino group. The pyridine ring is planar, while the acetamide linker allows for conformational flexibility. Foundational research, often employing computational methods like Density Functional Theory (DFT) and X-ray crystallography on analogous structures, has been crucial in elucidating these structural features. tandfonline.comresearchgate.net

Current Gaps and Emerging Opportunities in Pyridine-Acetamide Research

Despite the broad interest in pyridine-containing compounds, specific research into the parent compound this compound is limited. This represents a significant gap, as a thorough characterization of its properties could provide a valuable baseline for future drug design. The majority of current studies focus on highly substituted derivatives, often overlooking the fundamental contributions of the core scaffold. researchgate.netnih.gov

Emerging opportunities lie in several key areas. There is a need for comprehensive studies on the synthesis, structural characterization (e.g., single-crystal X-ray diffraction), and biological screening of this compound itself. tandfonline.com Furthermore, leveraging this compound as a starting point for combinatorial chemistry could lead to the discovery of novel therapeutic agents. researchgate.net There is also potential in exploring its use in materials science, for example, in the development of new polymers or coordination complexes. The development of novel, efficient synthetic routes to pyridine-acetamide derivatives remains an active area of research with significant potential for innovation. researchgate.netbcrcp.ac.in

Scope and Specific Research Objectives for Advanced Scholarly Studies

To advance the understanding and application of the pyridine-acetamide scaffold, future scholarly studies should focus on a set of specific objectives. These objectives aim to fill the existing knowledge gaps and capitalize on emerging opportunities.

Proposed Research Objectives:

Synthesis and Characterization: Develop and optimize a high-yield synthetic pathway for this compound and perform comprehensive spectroscopic and crystallographic analysis to fully characterize its molecular structure.

Computational Modeling: Conduct in-depth computational studies to map the conformational landscape, electronic properties, and potential intermolecular interactions of the compound. nih.gov

Derivative Library Synthesis: Utilize this compound as a scaffold to synthesize a focused library of derivatives with systematic variations at the amino group and the pyridine ring.

Biological Screening: Perform broad-spectrum biological screening of the parent compound and its derivatives to identify potential activities against a range of targets, including bacterial and cancer cell lines. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Analyze the screening data to establish clear SARs, providing a rational basis for the design of next-generation compounds with enhanced potency and selectivity. nih.gov

By pursuing these objectives, the scientific community can build a more complete and actionable understanding of this compound and the broader class of pyridine-acetamide scaffolds, paving the way for new discoveries in medicine and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-4-8(12)11-6-7-2-1-3-10-5-7/h1-3,5H,4,6,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFXEJSBWKGENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Amino-N-(pyridin-3-ylmethyl)acetamide

The synthesis of this compound can be achieved through several established chemical pathways. A common and straightforward approach involves the amidation of a suitable glycine (B1666218) derivative with 3-(aminomethyl)pyridine (B1677787). This typically proceeds via a nucleophilic acyl substitution mechanism where the amino group of 3-(aminomethyl)pyridine attacks the activated carbonyl carbon of the glycine precursor.

A frequently employed two-step synthetic strategy involves:

Synthesis of an intermediate: N-(pyridin-3-ylmethyl)-2-chloroacetamide is first synthesized. This can be accomplished by reacting 3-(aminomethyl)pyridine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. Various reaction conditions have been described for similar syntheses, using bases like potassium carbonate, sodium acetate (B1210297), or pyridine (B92270) in solvents such as dichloromethane (B109758) or acetone. researchgate.net

Nucleophilic substitution: The chlorine atom in the N-(pyridin-3-ylmethyl)-2-chloroacetamide intermediate is then displaced by an amino group. This can be achieved by reaction with a source of ammonia (B1221849) or a protected amine equivalent, followed by deprotection. A similar strategy has been used to synthesize other 2-amino-N-aryl acetamide (B32628) derivatives, where a 2-bromo-N-aryl acetamide intermediate is reacted with various amines. irejournals.com

Another established route involves the condensation of an acid chloride with an aminopyridine. For instance, a series of N-pyridin-3-yl substituted [phenylsulphonamido] acetamides were synthesized by generating an acid chloride in situ from the corresponding carboxylic acid using thionyl chloride, which was then condensed with 3-aminopyridine. afribary.com A parallel approach could be envisioned for the target compound, starting from 3-(aminomethyl)pyridine and an appropriate N-protected glycine acid chloride.

Advanced Synthetic Strategies for Related Pyridine-Acetamide Derivatives and Analogues

The synthesis of pyridine derivatives has evolved beyond traditional condensation reactions, with modern techniques offering improved efficiency and access to a wider range of functionalized molecules. nih.gov These advanced strategies are applicable to the synthesis of analogues of this compound.

Transition-metal-catalyzed reactions, particularly cross-coupling and cyclization, have become invaluable tools. nih.gov Palladium-catalyzed cross-coupling reactions, for example, can be used to introduce various substituents onto the pyridine ring, enabling the creation of diverse libraries of analogues for screening. nih.gov Similarly, copper-catalyzed Ullmann coupling has been used to synthesize N-Boc protected diamine derivatives of pyridine. acs.org

Recent advancements also include the use of photocatalysis and electrocatalysis. These methods often proceed through radical-mediated pathways, offering alternative reactivity and selectivity compared to traditional thermal reactions. For instance, visible-light photocatalysis can facilitate the synthesis of pyridine derivatives under mild conditions. Heterogeneous catalysis, utilizing solid-supported catalysts like zeolites or metal-organic frameworks (MOFs), presents advantages in terms of catalyst recyclability and process sustainability.

These advanced methodologies provide powerful avenues for constructing complex pyridine-acetamide scaffolds and expanding the chemical space around the core structure of this compound.

Chemodivergent Approaches in the Synthesis of N-(Pyridin-yl)amides

Chemodivergent synthesis enables the generation of structurally distinct products from a common set of starting materials simply by altering the reaction conditions. This strategy offers an elegant and efficient approach to building molecular complexity and generating diverse compound libraries.

A notable example involves the reaction of α-bromoketones with 2-aminopyridine (B139424). rsc.orgnih.gov By carefully selecting the catalyst and solvent system, this reaction can be directed to produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. rsc.orgnih.gov

Formation of N-(Pyridin-2-yl)amides: When the reaction is conducted in toluene (B28343) using a combination of iodine (I2) and tert-butyl hydroperoxide (TBHP), N-(pyridin-2-yl)amides are formed. rsc.orgnih.gov This transformation proceeds through a C-C bond cleavage mechanism under mild, metal-free conditions. rsc.orgnih.gov

Formation of 3-bromoimidazo[1,2-a]pyridines: Conversely, if the reaction is carried out in ethyl acetate with only TBHP, a one-pot tandem cyclization/bromination occurs, yielding 3-bromoimidazo[1,2-a]pyridines. rsc.orgnih.gov

This divergent pathway highlights how tuning the reaction parameters can selectively favor one reaction cascade over another, providing access to two valuable heterocyclic scaffolds from the same precursors. nih.gov Such strategies are highly desirable in medicinal chemistry for the rapid generation of structurally diverse molecules for biological screening. rsc.orgnih.gov

Starting MaterialsReaction ConditionsProductReference
α-Bromoketones + 2-AminopyridineI2, TBHP, TolueneN-(Pyridin-2-yl)amides rsc.org, nih.gov
α-Bromoketones + 2-AminopyridineTBHP, Ethyl Acetate3-Bromoimidazo[1,2-a]pyridines rsc.org, nih.gov

Mechanistic Aspects of Reaction Pathways for Compound Generation

Understanding the mechanistic pathways underlying the formation of pyridine-acetamide compounds is crucial for reaction optimization and the rational design of new synthetic routes. The formation of the central amide bond in this compound typically follows a nucleophilic acyl substitution pathway.

In the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine, the reaction is believed to proceed through a free radical process. rsc.org The use of a radical trapping reagent was shown to inhibit the reaction, supporting the involvement of radical intermediates. rsc.org The pathway involves a C-C bond cleavage promoted by the I2/TBHP system. rsc.orgnih.gov

In other systems, reaction outcomes can be dictated by kinetic versus thermodynamic control. For example, the reaction of thioacetamide (B46855) with N-substituted maleimides at lower temperatures (50°C) proceeds under kinetic control to yield epithiopyrrolo[3,4-c]pyridines. mdpi.com At higher temperatures, a thermodynamically favored conjugated system is formed via the elimination of hydrogen sulfide. mdpi.com

Site-selective functionalization of the pyridine ring can be achieved through metallation. The lithiation of N-(pyridin-3-ylmethyl)pivalamide with t-butyllithium occurs at both the amide nitrogen and the C-4 position of the pyridine ring, forming a dilithium (B8592608) reagent. researchgate.net This intermediate can then react with various electrophiles to introduce substituents specifically at the 4-position. researchgate.net

Functionalization and Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Functionalization and derivatization are key strategies for exploring the structure-activity relationships (SAR) of bioactive molecules. By systematically modifying the structure of a lead compound like this compound, researchers can identify which parts of the molecule are essential for its activity and can fine-tune its properties. wustl.edu

Derivatization of the acetamide moiety can significantly impact biological activity. For example, N,N-disubstitutions on the terminal acetamide of pyrazolopyrimidines have been explored to introduce diverse chemical groups without sacrificing affinity for the target protein. wustl.edu In flavonoids, converting hydroxyl groups to acetamide groups has been shown to alter the molecule's flexibility, polarity, and lipophilicity, which in turn affects bioavailability and antioxidant properties. mdpi.com

The pyridine ring itself is a common target for modification. Its nitrogen atom improves aqueous solubility and metabolic stability compared to a benzene (B151609) ring, and it can participate in hydrogen bonding. nih.gov Strategic placement of substituents on the pyridine ring can enhance biological activity, as seen in pyridine-3-carboxamide (B1143946) analogs developed as agents against bacterial wilt in tomatoes. nih.gov

Introducing halogen atoms onto the pyridine ring is a critical strategy in medicinal chemistry, as halopyridines are key building blocks for further synthetic transformations and are often found in bioactive compounds. chemrxiv.orgnih.gov However, the electron-deficient nature of the pyridine ring makes direct halogenation via electrophilic aromatic substitution (EAS) challenging, often requiring harsh conditions (e.g., strong acids, high temperatures) and resulting in mixtures of regioisomers. chemrxiv.orgnih.gov

To overcome these limitations, several advanced methods have been developed for the regioselective halogenation of pyridines:

3-Selective Halogenation via Zincke Imines: A novel approach involves a ring-opening, halogenation, and ring-closing sequence. The pyridine is temporarily transformed into a reactive Zincke imine intermediate, which undergoes highly regioselective halogenation under mild conditions before recyclizing to form the 3-halopyridine. chemrxiv.org

4-Selective Halogenation via Phosphonium (B103445) Salts: Specially designed phosphine (B1218219) reagents can be installed at the 4-position of a pyridine to form a phosphonium salt. This phosphonium group then acts as a leaving group and can be displaced by a halide nucleophile (e.g., from HCl) in a reaction that proceeds via an SNAr pathway. nih.govchemrxiv.org This method is effective for a broad range of unactivated pyridines and can be used for late-stage functionalization of complex molecules. nih.govchemrxiv.org

Metalation-Halogenation: This sequence involves deprotonation of the pyridine ring with a strong base to form a pyridyl anion, followed by quenching with an electrophilic halogen source. This method often requires directing groups to achieve reliable regioselectivity for the 3-position. chemrxiv.org

The introduction of a chloro group on the acetamide portion is more straightforward, often accomplished by using chloroacetyl chloride as a starting material. researchgate.netijpsr.info

The introduction of alkyl and aryl groups onto the pyridine and acetamide moieties is a common strategy to modulate the steric and electronic properties of the molecule for SAR studies. wustl.edu

On the Pyridine Moiety:

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are a powerful tool for creating C-C bonds and introducing aryl and some alkyl groups onto the pyridine ring. nih.gov

Lithiation-Alkylation/Arylation: As mentioned previously, directed ortho-metalation or site-selective lithiation can generate a nucleophilic center on the pyridine ring, which can then react with various electrophiles, including alkyl halides and other arylating agents. researchgate.net

From Substituted Precursors: Building the pyridine ring from already substituted components is another viable strategy. Studies have shown that aminopyridines with existing alkyl substituents at the C-3, C-4, and C-5 positions can react smoothly in subsequent transformations, although substitution at the C-6 position can introduce steric hindrance that impedes reactivity. rsc.org

On the Acetamide Moiety:

N-Substitution: The nitrogen atom of the acetamide group can be substituted with various alkyl and aryl groups. SAR studies on pyrazolopyrimidines have shown that N,N-disubstitution on the terminal acetamide allows for the introduction of diverse functionalities to probe interactions with biological targets. wustl.edu

α-Substitution: The carbon atom between the amino group and the carbonyl group in the "2-Amino...acetamide" structure can also be a point for substitution, although this is less commonly discussed in the provided context.

These functionalization strategies are essential for the iterative process of drug design and optimization, allowing for the systematic exploration of chemical space to identify analogues with improved potency, selectivity, and pharmacokinetic properties.

Cyclization and Heterocycle Annulation Methods

The presence of both an amino group and an amide functionality within the same molecule opens up possibilities for intramolecular cyclization reactions to form various heterocyclic rings. Furthermore, the pyridine nucleus can participate in annulation reactions to construct fused bicyclic systems.

One potential cyclization pathway for this compound involves its reaction with 1,2-dicarbonyl compounds to form substituted 2(1H)-pyrazinones. This transformation is a well-established method for constructing the pyrazinone core. nih.govrsc.orgsemanticscholar.org The reaction typically proceeds through a one-pot condensation of an α-amino acid amide and a 1,2-dicarbonyl compound. nih.gov In this hypothetical scenario, this compound would serve as the α-aminoamide component.

Another plausible intramolecular cyclization is the formation of a diketopiperazine (a cyclic dipeptide). The thermal condensation of amino acid amides is a known method for the synthesis of diketopiperazines. acs.orgnih.govwikipedia.org By heating this compound, it is conceivable that it could undergo self-condensation to yield a 2,5-diketopiperazine derivative.

The pyridine ring within this compound could theoretically undergo annulation to form fused heterocyclic systems like imidazopyridines. The synthesis of imidazo[1,2-a]pyridines is often achieved by reacting 2-aminopyridines with α-haloketones. nih.govrsc.orgacs.org While the amino group in the target molecule is not directly on the pyridine ring, derivatization to introduce a reactive site on the pyridine nucleus could facilitate such cyclizations.

Furthermore, classic reactions like the Bischler-Napieralski and Pictet-Spengler reactions, which are used to synthesize dihydroisoquinolines and tetrahydroisoquinolines respectively, provide a conceptual framework for potential annulation strategies. jk-sci.comwikipedia.orgorganic-chemistry.orgwikipedia.orgnrochemistry.comnrochemistry.com These reactions involve the intramolecular cyclization of a β-arylethylamide or a β-arylethylamine onto an aromatic ring. While the pyridine ring is generally less reactive in electrophilic substitution than a benzene ring, suitably activated derivatives of this compound could potentially undergo analogous transformations.

Reaction TypePotential Reactant(s) with this compoundPotential Heterocyclic ProductGeneral Reaction Conditions
Pyrazinone Synthesis1,2-Dicarbonyl compounds (e.g., glyoxal, diacetyl)Substituted 2(1H)-PyrazinonesBase-catalyzed condensation
Diketopiperazine FormationSelf-condensationSubstituted 2,5-DiketopiperazinesThermal conditions
Imidazopyridine Synthesis (hypothetical)α-Haloketones (after derivatization)Fused ImidazopyridinesTypically requires a 2-aminopyridine moiety

Role of this compound as a Synthetic Building Block

The diverse functionalities of this compound make it an attractive candidate as a building block in multicomponent reactions (MCRs). MCRs are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step.

The primary amino group of this compound could participate in isocyanide-based MCRs such as the Ugi and Passerini reactions. researchgate.netnih.govnih.govrsc.orgorganic-chemistry.org In a Ugi four-component reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. By employing this compound as the amine component, a diverse library of peptidomimetic structures could be generated. The Passerini three-component reaction, which involves a carbonyl compound, a carboxylic acid, and an isocyanide, could also be adapted to utilize a derivative of the target molecule.

These MCRs offer a straightforward approach to generating molecular diversity from a single, readily accessible building block. The resulting products, incorporating the pyridinylmethylacetamide moiety, could be of interest in various fields, including medicinal chemistry and materials science.

Multicomponent ReactionRole of this compoundOther ReactantsPotential Product Class
Ugi ReactionAmine componentCarbonyl compound, Carboxylic acid, Isocyanideα-Acylamino amides
Passerini Reaction (as a derivative)Amine-derived componentCarbonyl compound, Carboxylic acid, Isocyanideα-Acyloxy amides

Advanced Spectroscopic and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the hydrogen and carbon framework of "2-Amino-N-(pyridin-3-ylmethyl)acetamide." The chemical shift (δ) of each nucleus is indicative of its local electronic environment, and signal multiplicity reveals information about neighboring protons.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.

Pyridine (B92270) Ring Protons: The four protons on the pyridine ring are chemically distinct and appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 2 (adjacent to the nitrogen) is the most deshielded, followed by the proton at position 6. The signals for H-4 and H-5 appear at intermediate shifts. Their coupling patterns (doublet, triplet, or doublet of doublets) are key to their specific assignment.

Methylene (B1212753) Protons (-CH₂-): Two methylene groups are present. The benzylic protons of the pyridin-3-ylmethyl group (-N-CH₂ -Py) are expected to appear as a doublet around δ 4.4-4.6 ppm, coupled to the adjacent amide N-H proton. The methylene protons of the acetamide (B32628) moiety (-CH₂ -NH₂) would likely appear further upfield, around δ 3.3-3.5 ppm.

Amine and Amide Protons (-NH₂, -NH-): The primary amine (-NH₂) protons typically produce a broad singlet. The secondary amide proton (-NH-) signal is expected to be a triplet due to coupling with the adjacent methylene protons. The chemical shifts of these N-H protons can vary depending on the solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton.

Pyridine Ring Carbons: The five carbons of the pyridine ring will show distinct signals in the aromatic region (δ 120-150 ppm). The carbons adjacent to the ring nitrogen (C-2 and C-6) are the most deshielded.

Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and is expected to resonate at approximately δ 170-175 ppm.

Methylene Carbons (-CH₂-): The two methylene carbons will appear in the aliphatic region of the spectrum, typically between δ 40-50 ppm.

The following table summarizes the predicted NMR chemical shifts based on data from analogous structures.

Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentChemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)
Py-H2~8.5 (s)Py-C2~150
Py-H6~8.4 (d)Py-C6~148
Py-H4~7.6 (d)Py-C4~135
Py-H5~7.3 (dd)Py-C5~123
-NH-CO-BroadPy-C3~134
-N-CH₂-Py~4.5 (d)C=O~172
-CO-CH₂-NH₂~3.4 (s)-N-CH₂-Py~42
-NH₂Broad-CO-CH₂-NH₂~45

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) techniques like Heteronuclear Single Quantum Coherence (HSQC) are employed. An HSQC experiment correlates the chemical shifts of protons with those of the carbon atoms to which they are directly attached.

For "this compound," an HSQC spectrum would display cross-peaks connecting:

The signal of each aromatic proton (H-2, H-4, H-5, H-6) to its corresponding aromatic carbon (C-2, C-4, C-5, C-6).

The signal of the pyridin-3-ylmethyl CH₂ protons to the signal of the pyridin-3-ylmethyl CH₂ carbon.

The signal of the acetamide CH₂ protons to the signal of the acetamide CH₂ carbon.

This technique provides definitive evidence of H-C one-bond connectivity, resolving any ambiguities in the 1D spectral assignments and solidifying the structural elucidation.

"this compound" possesses multiple potential donor sites for metal coordination, including the pyridine nitrogen, the primary amine nitrogen, the amide nitrogen, and the carbonyl oxygen. This makes it a candidate for forming coordination complexes. When studying complexes with specific metals, such as vanadium, multinuclear NMR becomes a powerful tool.

Vanadium-51 (⁵¹V) NMR is highly sensitive to the coordination environment around the vanadium nucleus. The ⁵¹V chemical shift is influenced by factors such as the oxidation state of the metal, the nature of the coordinating atoms, and the geometry of the complex. Upon coordination of "this compound" to a vanadium center, the ⁵¹V NMR spectrum would exhibit a signal at a chemical shift characteristic of the newly formed complex. Changes in the chemical shift compared to the starting vanadium precursor would confirm ligand coordination and provide valuable information about the electronic structure and symmetry of the coordination sphere.

Vibrational and Electronic Spectroscopy for Molecular Insights

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules associated with bond vibrations and electron transitions, respectively, providing complementary information to NMR.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of "this compound" would display characteristic absorption bands confirming its key structural features. researchgate.netchemicalbook.comlibretexts.orgnist.gov

Key expected vibrational modes include:

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. libretexts.org The secondary amide N-H stretch appears as a single band in a similar region. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band between 1680-1630 cm⁻¹ is characteristic of the carbonyl group in a secondary amide. researchgate.net

N-H Bending (Amide II): This secondary amide band, which involves C-N stretching and N-H bending, occurs around 1570-1515 cm⁻¹.

C=C and C=N Stretching: Vibrations from the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-NH₂ (Primary Amine)N-H Stretch3500 - 3300 (two bands)
-NH- (Secondary Amide)N-H Stretch3350 - 3180
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch3000 - 2850
-C=O (Amide I)C=O Stretch1680 - 1630 (strong)
-NH- (Amide II)N-H Bend1570 - 1515
Pyridine RingC=C, C=N Stretch1600 - 1400

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The primary chromophore in "this compound" is the pyridine ring. The UV-Vis spectrum is expected to show absorptions characteristic of this heterocyclic system. libretexts.orgsielc.comresearchgate.net

π → π Transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyridine, these typically result in strong absorption bands around 200-270 nm. sielc.comresearchgate.net

n → π Transitions:* This transition involves promoting a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. It is lower in energy and has a much lower intensity compared to π → π* transitions, often appearing as a weaker shoulder at higher wavelengths (around 270-300 nm). libretexts.org

UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes. Upon coordination of the pyridine nitrogen to a metal ion, the energy levels of the π and n orbitals are altered. This perturbation typically results in a shift of the absorption maxima (λmax) to either a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). Monitoring these shifts can be used to study the stoichiometry and stability of metal-ligand complexes in solution. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for confirming the molecular weight and investigating the structural integrity of this compound. The compound has a molecular formula of C₈H₁₁N₃O, corresponding to a monoisotopic mass of 165.0902 Da. In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) would be observed at m/z 165.09 and 166.09, respectively, confirming the compound's identity.

The fragmentation pattern provides further structural confirmation by revealing the compound's constituent parts. Based on its structure, which features an amide linkage, a primary amine, and a pyridylmethyl group, several key fragmentation pathways can be predicted. Cleavage of the robust amide bond and fragmentation of the pyridine ring are common pathways for similar molecules. researchgate.netnist.gov The analysis of these fragments is critical for piecing together the molecular puzzle.

Key predicted fragmentation patterns for this compound are outlined below:

Predicted Fragment (Ion) Structure m/z (amu) Plausible Fragmentation Pathway
Pyridin-3-ylmethyl cation[C₅H₄N-CH₂]⁺92.05Cleavage of the N-C bond between the amide nitrogen and the methylene bridge.
Acetamide fragment[H₂N-CH₂-C=O]⁺58.03Cleavage of the amide C-N bond.
Tropylium-like ion[C₇H₇]⁺91.05Rearrangement and fragmentation of the pyridylmethyl moiety.
Pyridinium ion[C₅H₅N]⁺79.04Loss of the CH₂ group from the pyridylmethyl fragment.

This table represents predicted fragmentation patterns based on the chemical structure and general principles of mass spectrometry. Actual experimental data may vary.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H…π)

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The molecule contains multiple hydrogen bond donors (the primary amine -NH₂ and the secondary amide -NH-) and acceptors (the carbonyl oxygen, the pyridine nitrogen, and the primary amine nitrogen). These features allow for the formation of a complex and stable three-dimensional supramolecular architecture. researchgate.netnih.gov

In addition to classical hydrogen bonds, weaker interactions such as C-H…π interactions are anticipated to play a role in the crystal packing. The electron-rich π-system of the pyridine ring can interact with hydrogen atoms attached to carbon atoms of neighboring molecules, further stabilizing the crystal lattice. mdpi.com

Table of Potential Intermolecular Interactions:

Interaction Type Donor Acceptor Significance
N-H···O Hydrogen Bond Amide N-H, Amine N-H Carbonyl O Strong interaction, likely forming primary structural motifs like chains or dimers. nih.gov
N-H···N Hydrogen Bond Amide N-H, Amine N-H Pyridine N, Amine N Contributes to the formation of an extended 3D network. researchgate.net

Conformational Analysis of the Molecule in the Crystalline State

The molecule possesses several single bonds around which rotation can occur, granting it significant conformational flexibility. These include the bonds linking the pyridine ring to the methylene group, the methylene to the amide nitrogen, and the amide carbonyl to the aminomethyl carbon. Single-crystal X-ray diffraction would reveal the specific conformation (the arrangement of atoms defined by torsion angles) that the molecule adopts in the solid state. This conformation represents a low-energy state influenced by the packing forces and intermolecular interactions within the crystal. In similar flexible molecules, the dihedral angles between the planar amide group and the aromatic rings are key conformational descriptors. nih.govnih.gov The crystalline state conformation is crucial for understanding the molecule's physical properties and its potential interactions in a biological context.

Thermal Analysis Techniques (DTA, TGA) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are employed to study the thermal stability and decomposition behavior of materials. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of the sample as a function of temperature. For this compound, a TGA curve would likely show a region of thermal stability up to a specific onset temperature, beyond which a single- or multi-step mass loss would occur, corresponding to the decomposition of the molecule. The final residual mass at the end of the experiment would indicate the extent of decomposition.

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference. The DTA curve would reveal thermal events such as melting (an endothermic peak) and decomposition (typically exothermic peaks).

By combining TGA and DTA data, a comprehensive profile of the compound's thermal behavior can be established. This information is vital for determining its suitability for applications where thermal stability is a factor. Studies on similar heterocyclic compounds often show multi-stage decomposition processes, with the loss of side chains occurring at lower temperatures than the breakdown of the aromatic core. nih.govmdpi.com

Table of Expected Thermal Events:

Temperature Range Technique Expected Event Interpretation
TBD DTA Endothermic Peak Melting point of the crystalline solid.
TBD TGA/DTA Onset of Mass Loss / Exothermic Peaks Initiation of thermal decomposition. The temperature indicates the limit of thermal stability. mdpi.com

TBD (To Be Determined): The specific temperatures for these events would need to be determined experimentally.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. This approach is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties, from geometries and energies to spectroscopic signatures and reactivity indices. For a molecule like 2-Amino-N-(pyridin-3-ylmethyl)acetamide, DFT would typically be employed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

Geometry Optimization and Energetic Landscape Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its ground-state geometry. Geometry optimization calculations systematically alter the molecular structure to find the configuration with the minimum potential energy. For this compound, this process would yield precise information on bond lengths, bond angles, and dihedral angles.

The energetic landscape analysis involves identifying various stable conformers (rotational isomers) and the transition states that connect them. Due to the presence of several single bonds, this compound can exist in multiple conformations. A thorough analysis would map out these conformers and calculate their relative energies, providing insight into the molecule's flexibility and the most populated shapes at a given temperature. The results of such a study would typically be presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative as specific research data is unavailable.)

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC=O~1.23 Å
Bond LengthN-H (Amide)~1.01 Å
Bond AngleO=C-N~122°
Dihedral AngleC-N-C-C (Pyridine)Variable (defines conformation)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would identify the regions of the molecule associated with these orbitals. The HOMO is likely to be located on the electron-rich parts of the molecule, such as the amino group or the pyridine (B92270) nitrogen, while the LUMO would be distributed over the electron-deficient regions, like the carbonyl group.

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced view than the HOMO-LUMO gap alone.

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

Local reactivity is described using Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack within the molecule.

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is illustrative as specific research data is unavailable.)

DescriptorFormulaHypothetical Value (eV)
EHOMO--6.5
ELUMO--1.2
Energy Gap (ΔE)ELUMO - EHOMO5.3
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.2
Chemical Hardness (η)(I - A) / 22.65
Electronegativity (χ)(I + A) / 23.85
Electrophilicity Index (ω)χ² / 2η2.79

Natural Bond Orbital (NBO) and Nucleus-Independent Chemical Shift (NICS) Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. This analysis would reveal key intramolecular interactions, such as hyperconjugation and hydrogen bonding, that contribute to the stability of the molecule's conformation.

Nucleus-Independent Chemical Shift (NICS) analysis is a method used to assess the aromaticity of a ring system. By calculating the magnetic shielding at the center of the pyridine ring, one can determine its degree of aromatic character. A negative NICS value typically indicates aromaticity.

Charge Distribution and Molecular Electrostatic Potential (MEP) Surface Analysis

The distribution of electron density in a molecule is fundamental to its chemical behavior. DFT calculations can determine the partial charges on each atom (e.g., using Mulliken or Natural Population Analysis). This information helps to identify the polar and nonpolar regions of the molecule.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to indicate regions of varying potential: red typically signifies electron-rich, negative potential areas (prone to electrophilic attack), while blue indicates electron-poor, positive potential areas (prone to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms of the amino and amide groups.

Theoretical Spectroscopic Data Prediction and Validation

DFT calculations are highly effective at predicting spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. Comparing this theoretical spectrum with experimental data is a powerful way to validate the accuracy of the computational model and to aid in the assignment of experimental spectral bands. Similarly, theoretical UV-Vis spectra can be predicted by calculating the energies of electronic transitions, and NMR chemical shifts can be calculated to help interpret experimental NMR data.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are cornerstones of computational chemistry for studying the movement and conformational landscape of molecules over time.

Conformational analysis is employed to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. For this compound, this would involve exploring the rotation around its single bonds to find the most energetically favorable shapes. While specific studies on the conformational stability of this exact compound are not readily found, research on related acetamide (B32628) derivatives often reveals interesting dynamic properties in their structure. For instance, studies on other N-substituted acetamides have demonstrated the existence of specific stable conformers that are crucial for their biological activity.

Molecular dynamics simulations can model how a molecule like this compound behaves in a solvent, such as water, or at the interface between different phases. These simulations provide a view of the molecule's flexibility, its interactions with surrounding solvent molecules, and its diffusion characteristics. While studies on similar molecules like N-methylacetamide have been conducted to understand its hydrogen bond dynamics in solvents like methanol, specific MD simulation data detailing the dynamic behavior of this compound in solution is not available in the searched literature rsc.org.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates.

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when it binds to a target protein, as well as the strength of this interaction, often expressed as a binding affinity or docking score. Although direct docking studies for this compound were not found, extensive research has been conducted on structurally similar compounds. For example, derivatives of 2-Amino-N-(2,6-dichloropyridin-3-yl)acetamide were predicted to have a high affinity for a groove structure in the Hepatitis B virus (HBV) core protein researchgate.net. Similarly, a related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, was studied for its interaction with the Insulin-like growth factor 1 receptor (IGF-1R) nih.gov. These studies on analogous molecules highlight the potential of the pyridin-ylmethyl-acetamide scaffold to interact with various biological targets.

Table 1: Representative Molecular Docking Studies on Related Acetamide Derivatives

Derivative Compound Target Protein Key Finding
2-Amino-N-(2,6-dichloropyridin-3-yl)acetamide family Hepatitis B Virus (HBV) Core Protein Predicted high affinity for a groove structure, suggesting potential as capsid assembly inhibitors. researchgate.net
2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide Insulin-like growth factor 1 receptor (IGF-1R) Docking predicted various non-covalent interactions with the receptor. nih.gov
2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs Neuraminidase (NA) Receptor Docking confirmed resilient potency and identified key interactions for NA inhibition. semanticscholar.org

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. These interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking, are critical for molecular recognition and binding affinity mdpi.comrsc.org. Docking studies on related acetamide derivatives frequently identify these key interactions. For instance, research on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide inhibitors revealed that hydrogen bonds and hydrophobic interactions with key amino acid residues like ARG118, ASP151, and ARG293 are crucial for their inhibitory activity against the neuraminidase receptor semanticscholar.org. The molecular structure of this compound, with its pyridine ring, amide group, and primary amine, possesses all the necessary functional groups to participate in a similar range of non-covalent interactions with a biological target.

Solvation Effects in Chemical and Biochemical Processes via Computational Methods

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational methods can be used to model these solvation effects. For a molecule like this compound, the solvent would affect its conformational preferences and its interactions with other molecules. While specific computational studies on the solvation of this compound were not identified, the general principles are well-understood from studies on analogous molecules like N-methylacetamide, which serves as a proxy for the protein backbone rsc.org. These studies investigate how solvent molecules arrange themselves around the solute and how hydrogen bonding networks are formed and broken, providing a detailed picture of the solvation process at the molecular level.

Mechanistic Studies of Biochemical and Metal Ion Interactions

Enzyme Inhibition Mechanism Research

The therapeutic potential of acetamide (B32628) derivatives often stems from their ability to modulate the activity of key enzymes. Research on compounds structurally similar to 2-Amino-N-(pyridin-3-ylmethyl)acetamide has revealed specific mechanisms of enzyme inhibition, particularly in the context of viral and metabolic enzymes.

α-Glucosidase: A study on a series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives demonstrated moderate to excellent in vitro α-glucosidase inhibitory activity. The most potent compound in this series was found to be a competitive inhibitor of the enzyme, suggesting it competes with the natural substrate for binding to the enzyme's active site. researchgate.net

HIV-1 Reverse Transcriptase (RT): Research into novel inhibitors of HIV-1 RT identified N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) as an effective inhibitor of both RNA-dependent and DNA-dependent DNA polymerase activities. nih.gov Kinetic analysis revealed a noncompetitive mode of inhibition with respect to the deoxynucleotide triphosphate (dNTP) substrate, with a Kᵢ value of 1.2 µM. nih.gov In contrast, the inhibition was of a mixed linear type concerning the RNA:DNA template, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. nih.gov

SARS-CoV 3CL Protease (3CLpro): Derivatives of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides have been investigated as inhibitors of the SARS-CoV 3CL protease, a crucial enzyme for viral replication. nih.gov While specific kinetic parameters were not detailed, the identification of these molecules as inhibitors points to the potential of the pyridin-3-yl acetamide scaffold to target this viral protease. nih.gov

Table 1: Kinetic Analysis of Structurally Related Acetamide Derivatives This table presents data from derivatives, as specific information for this compound was not available in the reviewed sources.

Enzyme Target Derivative Compound Mode of Inhibition Inhibition Constant (Kᵢ) IC₅₀
α-Glucosidase 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivative Competitive Not Specified 111 ± 12 µM
HIV-1 RT N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) Noncompetitive (vs. dTTP) 1.2 µM 1.2 µM (RNA-dependent)
Mixed (vs. RNA:DNA) 0.12 µM 2.1 µM (DNA-dependent)

The specificity of an inhibitor is determined by its precise molecular interactions within the enzyme's binding pocket. Molecular docking and structural studies of related compounds provide a basis for understanding these interactions.

For SARS-CoV 3CLpro, molecular modeling of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamide derivatives suggests that the pyridyl ring is a key interaction motif. It is proposed to form a hydrogen bond with the His163 residue in the enzyme's active site. nih.gov Additional interactions, such as those between a furan (B31954) ring oxygen and an amide carbonyl oxygen with the Gly143 residue, further stabilize the binding. nih.gov This highlights how the specific orientation and functional groups of the inhibitor dictate its binding affinity and selectivity.

In the case of α-glucosidase inhibitors, molecular docking studies of a potent 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivative revealed a lower free binding energy compared to the standard drug acarbose, indicating a more favorable binding to the enzyme. researchgate.net Such studies support the in vitro findings and suggest that the acetamide scaffold can be effectively accommodated within the enzyme's active site. researchgate.net

Beyond direct enzyme inhibition, some antiviral compounds function by disrupting the assembly of viral structural proteins. A novel family of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives has been identified as potent inhibitors of Hepatitis B Virus (HBV) capsid assembly. nih.govresearchgate.net These molecules, termed Capsid Assembly Modulators (CAMs), act on the HBV core protein (Cp). nih.govnih.gov Based on structural models of the HBV core protein, these acetamide derivatives were predicted to have a high affinity for a groove structure on the protein. nih.govresearchgate.net Subsequent in vitro assembly assays confirmed that these compounds effectively inhibit the formation of the viral capsid. nih.govresearchgate.net This mechanism prevents the proper packaging of the viral genome, thereby halting the viral replication cycle. nih.gov

Coordination Chemistry and Ligand-Metal Ion Interactions

The presence of nitrogen and oxygen donor atoms in the this compound structure suggests a strong potential for acting as a ligand, forming coordination complexes with various metal ions.

Potentiometric and spectrophotometric studies on the closely related ligand 2-amino-N-(2-oxo-2-(2-(pyridin-2-yl)ethyl amino)ethyl)acetamide have detailed its complexation behavior with several divalent metal ions. researchgate.netdaneshyari.com These studies, conducted over a pH range of approximately 2.00 to 11.00, identified the formation of multiple complex species with Cu(II), including MLH, ML, MLH₋₁, MLH₋₂, and MLH₋₃. daneshyari.com The stoichiometry indicates that the ligand can bind to the metal ion in different protonated and deprotonated states. The MLH₋₂ complex was found to be the predominant species at physiological pH. daneshyari.com The coordination in this complex is suggested to involve one amino group, two deprotonated peptide nitrogens, and the pyridyl nitrogen atom. daneshyari.com Similar studies were performed for Ni(II), Zn(II), and Ca(II), confirming the ligand's ability to form stable complexes with these ions. researchgate.netdaneshyari.com

Table 2: Complex Species Identified for a Structurally Related Ligand with Divalent Metal Ions Data derived from studies on 2-amino-N-(2-oxo-2-(2-(pyridin-2-yl)ethyl amino)ethyl)acetamide. daneshyari.com

Metal Ion Identified Complex Species
Cu(II) MLH, ML, MLH₋₁, MLH₋₂, MLH₋₃
Ni(II) Data indicates complex formation studied
Zn(II) Data indicates complex formation studied
Ca(II) Data indicates complex formation studied

Understanding the protonation equilibria of a ligand is essential for characterizing its metal complexation behavior, as the availability of donor atoms for coordination is pH-dependent. The study of 2-amino-N-(2-oxo-2-(2-(pyridin-2-yl)ethyl amino)ethyl)acetamide involved determining its protonation equilibria using glass electrode potentiometry. daneshyari.com This technique allows for the determination of the pKa values associated with the ligand's ionizable groups, such as the terminal amino group and the pyridyl nitrogen. These values define the pH ranges over which different protonated forms of the ligand exist in solution, which in turn governs the stoichiometry and stability of the metal complexes formed. scispace.com

Spectroscopic Characterization of Metal Complexes (e.g., ESR, Magnetic Moment)

While specific spectroscopic data for metal complexes of this compound are not extensively documented in the literature, valuable insights can be drawn from studies on structurally similar ligands. For instance, the investigation of a copper(II) complex with 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, a ligand also featuring a pyridine (B92270) ring and an acetamide group, provides a relevant analogue. nih.gov

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for elucidating the geometry and the nature of the metal-ligand bond in paramagnetic complexes. For the analogous copper(II) complex, the X-band ESR spectrum recorded at room temperature provides information about the environment around the Cu(II) ion. nih.gov Generally, the g-values obtained from ESR spectra can indicate the degree of covalency in the metal-ligand bond and the geometry of the complex. illinois.edu For many copper(II) complexes with pyridine-containing ligands, the geometry is often a tetragonally distorted octahedron. mdpi.com

Magnetic moment measurements offer further details into the electronic structure of the metal center. For a mononuclear copper(II) complex, the magnetic moment is expected to correspond to one unpaired electron. In the case of the analogous 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide copper(II) complex, the measured magnetic moment aligns with a monomeric structure with a distorted octahedral environment. nih.gov Deviations from the spin-only value can suggest the presence of spin-orbit coupling or magnetic exchange interactions between metal centers in polynuclear complexes. researchgate.netresearchgate.net

A summary of typical magnetic moment values for transition metal complexes is provided in the table below.

Metal IonNumber of Unpaired ElectronsSpin-Only Magnetic Moment (μ_s) in Bohr Magnetons (BM)Typical Experimental Magnetic Moment Range (BM)
Ti³⁺11.731.7-1.8
V³⁺22.832.7-2.9
Cr³⁺33.87~3.8
Mn²⁺55.92~5.9
Fe²⁺44.905.1-5.5
Co²⁺33.874.1-5.2
Ni²⁺22.832.8-4.0
Cu²⁺11.731.7-2.2

Investigation of Peroxovanadium(V) Complex Formation and Reactivity

The interaction of vanadium with ligands containing N,O-donor atoms is of significant interest due to the biological relevance of vanadium compounds. oaji.net Peroxovanadium(V) complexes, in particular, have been studied for their catalytic and oxidative properties. nih.govacs.org The formation of these complexes typically involves the reaction of a vanadium(V) precursor, such as vanadate, with hydrogen peroxide in the presence of a suitable ligand. oaji.net

Studies on peroxovanadium(V) complexes with bipyridine ligands have shown that stable oxo-peroxo compounds can be synthesized. nih.govacs.org For instance, the oxidation of a vanadium(IV)-oxo-hydroxo-bipyridine compound with molecular oxygen can yield an oxo-peroxo-vanadium(V) product. nih.gov The reactivity of these peroxo complexes is notable; they can act as oxygen-transfer agents, for example, in the oxidation of phosphines to phosphine (B1218219) oxides. nih.gov

While specific studies on the formation of peroxovanadium(V) complexes with this compound are not available, it is plausible that this ligand could coordinate to vanadium and influence the stability and reactivity of the resulting peroxo species. The amino and pyridinyl groups could chelate the metal center, thereby modulating its redox properties and catalytic activity. nih.gov

Ligand Design Principles for Targeted Metal Ion Chelation

The design of ligands for selective metal ion chelation is a fundamental aspect of coordination chemistry with applications in various fields, including medicine and materials science. rsc.org For ligands incorporating a pyridine moiety, several design principles are crucial. The nitrogen atom of the pyridine ring acts as a Lewis base, coordinating to a wide range of metal ions. acs.orgwikipedia.org

The chelation efficiency can be enhanced by incorporating additional donor atoms into the ligand structure to form stable chelate rings, typically of five or six members. unm.edu In this compound, the primary amine and the amide oxygen can potentially participate in chelation along with the pyridine nitrogen. The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the pyridine ring, which can modulate the ligand's basicity and affinity for specific metal ions. acs.org

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the binding strength and selectivity of ligands for different metal ions, aiding in the rational design of novel chelating agents. mdpi.com These calculations can help in understanding the binding interactions and guiding the synthesis of ligands with desired chelation properties. mdpi.com

In Vitro Studies on Molecular Interactions with Biological Targets

The biological activity of a compound is intrinsically linked to its interactions with specific molecular targets within a biological system.

Assessment of Ligand-Receptor Binding Mechanisms

The binding of a ligand to a biological receptor is governed by a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The principles of supramolecular chemistry provide a framework for understanding these interactions. mdpi.com

While specific receptor binding studies for this compound are not detailed in the available literature, general principles can be applied. The presence of hydrogen bond donors (the primary amine and amide N-H) and acceptors (the amide carbonyl oxygen and pyridine nitrogen) suggests that hydrogen bonding likely plays a significant role in its interaction with receptor binding sites. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in a receptor pocket. nih.gov

Exploration of Interactions with Signaling Pathway Proteins (e.g., DVL1)

The Dishevelled (DVL) proteins are key components of the Wnt signaling pathway, which is crucial in embryonic development and disease. There is currently no specific information available in the scientific literature regarding the interaction of this compound with signaling proteins such as DVL1. This represents an area for future investigation to explore the potential biological activities of this compound.

Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Elucidation

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound and understanding its mechanism of action.

For compounds related to this compound, SAR studies have provided valuable insights. For instance, in a series of N-acetamide substituted pyrazolopyrimidines, modifications to the N,N-disubstitutions on the terminal acetamide were found to significantly impact binding affinity to the translocator protein (TSPO). wustl.edu This highlights the importance of the substituents on the acetamide nitrogen in modulating biological activity.

In another study on pyridine derivatives, the presence and position of substituents such as methoxy, hydroxyl, carbonyl, and amino groups were found to enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or halogens tended to decrease activity. nih.gov For 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives, which are inhibitors of hepatitis B virus (HBV) capsid assembly, the specific substitution pattern on the pyridine ring is crucial for their inhibitory effects. researchgate.net

These findings suggest that for this compound, modifications to the amino group, the pyridine ring, and the methylene (B1212753) bridge could all significantly influence its biological activity. A systematic exploration of these structural modifications would be necessary to elucidate the detailed SAR and to understand the mechanistic basis of its interactions with biological targets.

Advanced Analytical Methodologies in Research

Potentiometric Titration for Acid-Base and Complexation Equilibria Determination

Potentiometric titration is a fundamental technique used to determine the acid-base properties and complexation equilibria of 2-Amino-N-(pyridin-3-ylmethyl)acetamide. This method involves the gradual addition of a titrant of known concentration to a solution of the compound and monitoring the change in potential of a suitable electrode.

In the study of this compound, which possesses both a basic amino group and a pyridine (B92270) nitrogen, potentiometric titrations are crucial for determining its protonation constants (pKa values). The titration of an aqueous solution of the compound with a standard acid, such as HCl, allows for the determination of these constants. The resulting titration curve, a plot of pH versus the volume of titrant added, typically shows inflection points corresponding to the protonation of the different basic centers. The pKa value for the pyridine nitrogen is generally lower than that of the amino group due to the electron-withdrawing nature of the pyridine ring. ijcce.ac.ir

Furthermore, potentiometric titrations are employed to investigate the formation of metal complexes with this compound. By titrating a solution containing both the compound and a metal ion with a standard base, the stability constants of the resulting metal complexes can be calculated. The data from these titrations are often analyzed using computer programs to refine the stability constants and determine the stoichiometry of the complexes formed. ijcce.ac.ir This information is vital for understanding the compound's potential applications in areas such as coordination chemistry and bioinorganic chemistry.

Table 1: Representative Protonation Constants for a Pyridine-Containing Amino Compound

Functional Group pKa Value
Pyridine Nitrogen ~5-6

Note: This table provides typical pKa ranges for the functional groups present in this compound based on analogous compounds. Actual values require experimental determination.

Chromatographic Separation and Purification Techniques in Synthetic Research

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity. researchgate.netresearchgate.net Given the polar nature of the compound, a variety of chromatographic methods can be employed.

Column Chromatography is a primary method for the purification of this compound on a preparative scale. A stationary phase such as silica (B1680970) gel or alumina (B75360) is typically used. The choice of eluent (mobile phase) is critical and is often a mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from starting materials, by-products, and other impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) , which provides a rapid assessment of the purity of the collected fractions. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of this compound with high resolution and sensitivity. Both normal-phase and reversed-phase HPLC can be utilized. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a modifying agent like trifluoroacetic acid to improve peak shape. bldpharm.combldpharm.com HPLC can also be used for semi-preparative or preparative purification of the compound.

Gas Chromatography (GC) may be less suitable for the direct analysis of this compound due to its relatively low volatility and potential for thermal decomposition. However, derivatization of the amino group to a more volatile derivative could enable GC analysis if required. researchgate.net

Advanced Spectroscopic Analytical Protocols for Quantitative and Qualitative Research

Advanced spectroscopic techniques are essential for the structural elucidation and characterization of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the molecular structure.

¹H NMR spectroscopy provides information about the number and types of protons and their connectivity. For this compound, the spectrum would show characteristic signals for the aromatic protons of the pyridine ring, the methylene (B1212753) protons of the acetamide (B32628) and pyridinylmethyl groups, and the protons of the primary amino group. youtube.com The chemical shifts and coupling patterns of these signals are diagnostic for the compound's structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom, including those in the pyridine ring, the carbonyl group of the acetamide, and the methylene groups. up.ac.za

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for:

N-H stretching vibrations of the primary amine and the secondary amide. core.ac.uk

C=O stretching vibration of the amide carbonyl group. nih.gov

C-N stretching vibrations.

Aromatic C-H and C=C stretching vibrations of the pyridine ring. up.ac.za

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can be used to generate the molecular ion, confirming the molecular formula. The fragmentation pattern provides additional structural information. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals for aromatic protons (pyridine), methylene protons, and amine/amide protons.
¹³C NMR Signals for aromatic carbons, carbonyl carbon, and methylene carbons.
IR (cm⁻¹) ~3400-3200 (N-H stretch), ~1650 (C=O stretch), ~1600-1450 (aromatic C=C stretch).

| MS | Molecular ion peak corresponding to the molecular weight (165.19 g/mol ). scbt.com |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound like this compound. This method determines the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the sample.

The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula (C₈H₁₁N₃O). A close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the purity and the proposed empirical formula of the compound. nih.govresearchgate.net This validation is a standard requirement for the characterization of new chemical entities in research publications.

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₁N₃O)

Element Percentage (%)
Carbon (C) 58.17
Hydrogen (H) 6.71
Nitrogen (N) 25.44

Applications in Materials Science and Catalysis Research

Utility as a Bridging Ligand in Coordination Polymers for Novel Materials

There is currently no available scientific literature demonstrating the use of 2-Amino-N-(pyridin-3-ylmethyl)acetamide as a bridging ligand in the synthesis of coordination polymers. The fundamental characteristics of the molecule, such as the nitrogen atom of the pyridine (B92270) ring and the potential for the amide or amino groups to act as donor sites, theoretically allow it to link metal centers. However, no studies have been published that confirm or explore this potential. Research on similar molecules with pyridine and amide functionalities shows their capability to form diverse and stable coordination networks mdpi.comnih.govhhu.de. Nevertheless, direct evidence for the titular compound is absent.

Exploration in Catalytic Systems (e.g., as part of Metal-Organic Frameworks or Homogeneous Catalysts)

Similarly, the exploration of this compound within catalytic systems is not documented in the current body of scientific research. While Metal-Organic Frameworks (MOFs) and homogeneous catalysts often incorporate organic ligands with nitrogen-donor sites to create catalytically active centers, this specific compound has not been reported as a component in such systems. The amino group could serve as a basic catalytic site or a point for post-synthetic modification within a framework, but this remains a hypothetical application without experimental validation. Studies on related compounds have shown catalytic activity, but these findings cannot be directly attributed to this compound researchgate.net.

Future Research Directions and Emerging Opportunities

Deeper Elucidation of Complex Biological and Chemical Reaction Mechanisms

A significant area for future research lies in unraveling the detailed mechanisms through which 2-Amino-N-(pyridin-3-ylmethyl)acetamide participates in chemical and biological reactions. For instance, if the compound exhibits biological activity, understanding its mode of action at a molecular level will be paramount. This includes identifying specific binding partners, elucidating the kinetics of these interactions, and understanding how the compound modulates biological pathways. Techniques such as kinetic studies, isotope labeling, and computational modeling will be instrumental in these investigations.

Integration of Advanced Experimental and Computational Techniques for Predictive Research

The synergy between experimental and computational chemistry offers a powerful approach to accelerate the discovery process. Future research will likely see the increased use of computational tools, such as density functional theory (DFT) and molecular docking, to predict the properties and reactivity of this compound and its derivatives. nih.gov These predictions can then guide experimental work, allowing for a more targeted and efficient exploration of the compound's potential. This integrated approach can be particularly valuable in identifying potential biological targets and in designing new analogs with enhanced activities.

Exploration of Undiscovered Biochemical Targets and Interaction Pathways

A primary objective for future research will be to identify and validate the biochemical targets of this compound. High-throughput screening techniques, coupled with proteomics and metabolomics, can be employed to identify proteins and pathways that are modulated by the compound. Once potential targets are identified, further studies will be necessary to confirm these interactions and to understand their physiological consequences. This exploration could reveal novel therapeutic applications for this class of molecules. For instance, derivatives of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide have been investigated as inhibitors of hepatitis B virus (HBV) capsid assembly, suggesting that related structures might interact with viral proteins. researchgate.net

Design and Synthesis of Novel Molecular Probes and Tools for Chemical Biology

This compound can serve as a scaffold for the design and synthesis of novel molecular probes. By incorporating reporter groups such as fluorescent tags or biotin, researchers can create tools to visualize and track the compound's distribution and interactions within cells and organisms. These probes would be invaluable for studying its mechanism of action and for identifying its subcellular localization. Such tools are essential for advancing our understanding of the compound's role in complex biological systems.

Expansion into New Areas of Materials Science and Supramolecular Chemistry

The potential applications of this compound may extend beyond biology and into the realm of materials science. The presence of both hydrogen bond donors and acceptors in its structure suggests that it could participate in the formation of ordered supramolecular assemblies. Future research could explore the self-assembly properties of this compound and its derivatives to create novel materials with interesting optical, electronic, or mechanical properties. The ability of pyridine-containing ligands to coordinate with metal ions also opens up possibilities for the construction of metal-organic frameworks (MOFs) with unique architectures and functionalities. bath.ac.ukrsc.org

Q & A

What are the recommended synthetic routes for 2-Amino-N-(pyridin-3-ylmethyl)acetamide, and how can reaction efficiency be optimized?

Category : Basic Research
Answer :
The synthesis typically involves a multi-step approach:

Substitution Reaction : React 3-aminopyridine with a chloroacetamide derivative under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the pyridinylmethyl intermediate .

Reduction : Use iron powder or catalytic hydrogenation under acidic conditions to reduce nitro or cyano groups if present in intermediates .

Condensation : Employ condensing agents like EDC/HOBt or DCC to couple the amine and carboxylic acid moieties .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMSO for solubility vs. ethanol for crystallization) to improve yield.
  • Use microwave-assisted synthesis to reduce reaction time .

How should researchers validate the structural integrity of this compound?

Category : Basic Research
Answer :
Use a combination of spectroscopic and crystallographic methods:

  • NMR : Assign peaks for the pyridine ring (δ 7.2–8.5 ppm) and acetamide NH₂ (δ 5.5–6.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Refine crystal structures using SHELXL to resolve bond angles and hydrogen-bonding networks .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and NH bends (~1550 cm⁻¹) .

What biological targets are plausible for this compound, and how can its activity be assessed?

Category : Advanced Research
Answer :
Potential Targets :

  • Bacterial aminoacyl-tRNA synthetases (evidenced by structural analogs in patents) .
  • Kinases or GPCRs due to the pyridine-acetamide scaffold’s resemblance to known inhibitors .
    Activity Assessment :
  • In Vitro Assays : Use MIC tests for antimicrobial activity or enzyme inhibition assays (e.g., IC₅₀ determination) .
  • Molecular Docking : Perform AutoDock/Vina simulations with Protein Data Bank (PDB) structures to predict binding modes .
  • ADMET Profiling : Evaluate solubility (shake-flask method) and metabolic stability (hepatocyte assays) .

How should researchers resolve contradictions in crystallographic data for this compound?

Category : Advanced Research
Answer :

  • Cross-Validation : Compare experimental XRD data with entries in the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .
  • Hydrogen Bond Analysis : Use SHELXL to refine H-bond parameters and check for disordered solvent molecules .
  • Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion artifacts .

What computational strategies are effective for predicting structure-activity relationships (SAR)?

Category : Advanced Research
Answer :

  • QSAR Modeling : Generate descriptors (e.g., logP, polar surface area) using software like MOE or Schrödinger .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to evaluate binding stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .

How can solubility challenges be addressed during formulation studies?

Category : Advanced Research
Answer :

  • Co-Solvent Systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt Formation : Screen with HCl or maleic acid to generate hydrochloride or maleate salts .
  • Nanoparticle Encapsulation : Use PLGA or liposomes for controlled release .

What strategies are recommended for elucidating the compound’s mechanism of action?

Category : Advanced Research
Answer :

  • Proteomics : Perform affinity purification followed by LC-MS/MS to identify binding partners .
  • CRISPR Screening : Use genome-wide knockout libraries to pinpoint target pathways .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .

How should degradation products be characterized under stress conditions?

Category : Advanced Research
Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, or oxidative agents (H₂O₂) .
  • HPLC-MS/MS : Identify degradation peaks and fragment ions to propose degradation pathways .
  • Stability-Indicating Methods : Validate HPLC methods with ICH guidelines (e.g., QbD approach) .

What synthetic intermediates of this compound are critical for industrial-scale production?

Category : Basic Research
Answer :

  • Key Intermediates :
    • 3-(Aminomethyl)pyridine for the acetamide backbone .
    • Chloroacetyl chloride for introducing the reactive acyl group .
  • Scale-Up Tips :
    • Replace DMF with greener solvents (e.g., 2-MeTHF) .
    • Optimize catalyst loading (e.g., Pd/C for hydrogenation) to minimize costs .

How can researchers leverage this compound as a synthon for novel derivatives?

Category : Advanced Research
Answer :

  • Functionalization Sites :
    • Pyridine ring: Introduce halogens or sulfonyl groups via electrophilic substitution .
    • Acetamide NH₂: Perform reductive alkylation or acylation .
  • Parallel Synthesis : Use robotic liquid handlers to generate libraries of analogs for high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.